

# An In-Depth Technical Guide to PROTAC Linkers: Featuring Amino-PEG12-alcohol

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## Compound of Interest

Compound Name: Amino-PEG12-alcohol

Cat. No.: B3098864

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## Introduction to PROTAC Technology and the Critical Role of Linkers

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is paramount for the subsequent ubiquitination and degradation of the target protein.

The linker, far from being a passive spacer, plays a crucial role in the efficacy of a PROTAC. Its length, composition, rigidity, and attachment points significantly influence the formation and stability of the ternary complex, as well as the physicochemical properties of the PROTAC, such as solubility and cell permeability. Among the various types of linkers, polyethylene glycol (PEG) linkers are widely used due to their ability to enhance solubility and provide flexibility. This guide provides a detailed overview of PROTAC linkers, with a specific focus on the utility and characteristics of PEG-based linkers like **Amino-PEG12-alcohol**.

# Amino-PEG12-alcohol: A Versatile Building Block for PROTAC Synthesis

**Amino-PEG12-alcohol** is a bifunctional, hydrophilic linker commonly employed in the synthesis of PROTACs. It features a 12-unit polyethylene glycol chain that provides a significant degree of flexibility and increased water solubility to the final PROTAC molecule. The terminal amino and hydroxyl groups offer versatile handles for conjugation to the POI and E3 ligase ligands through various chemical reactions.

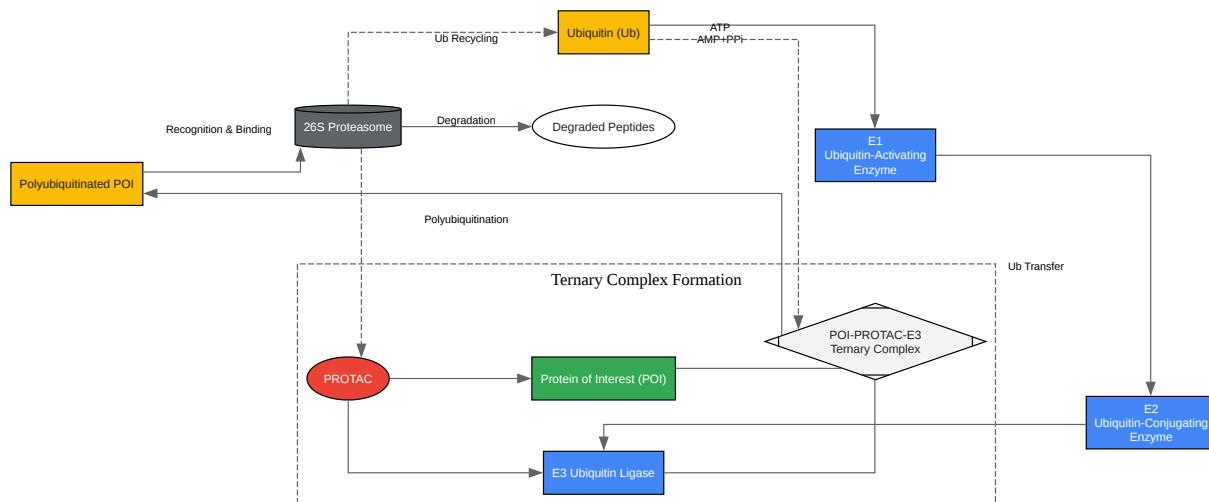
## Physicochemical Properties of Amino-PEG12-alcohol

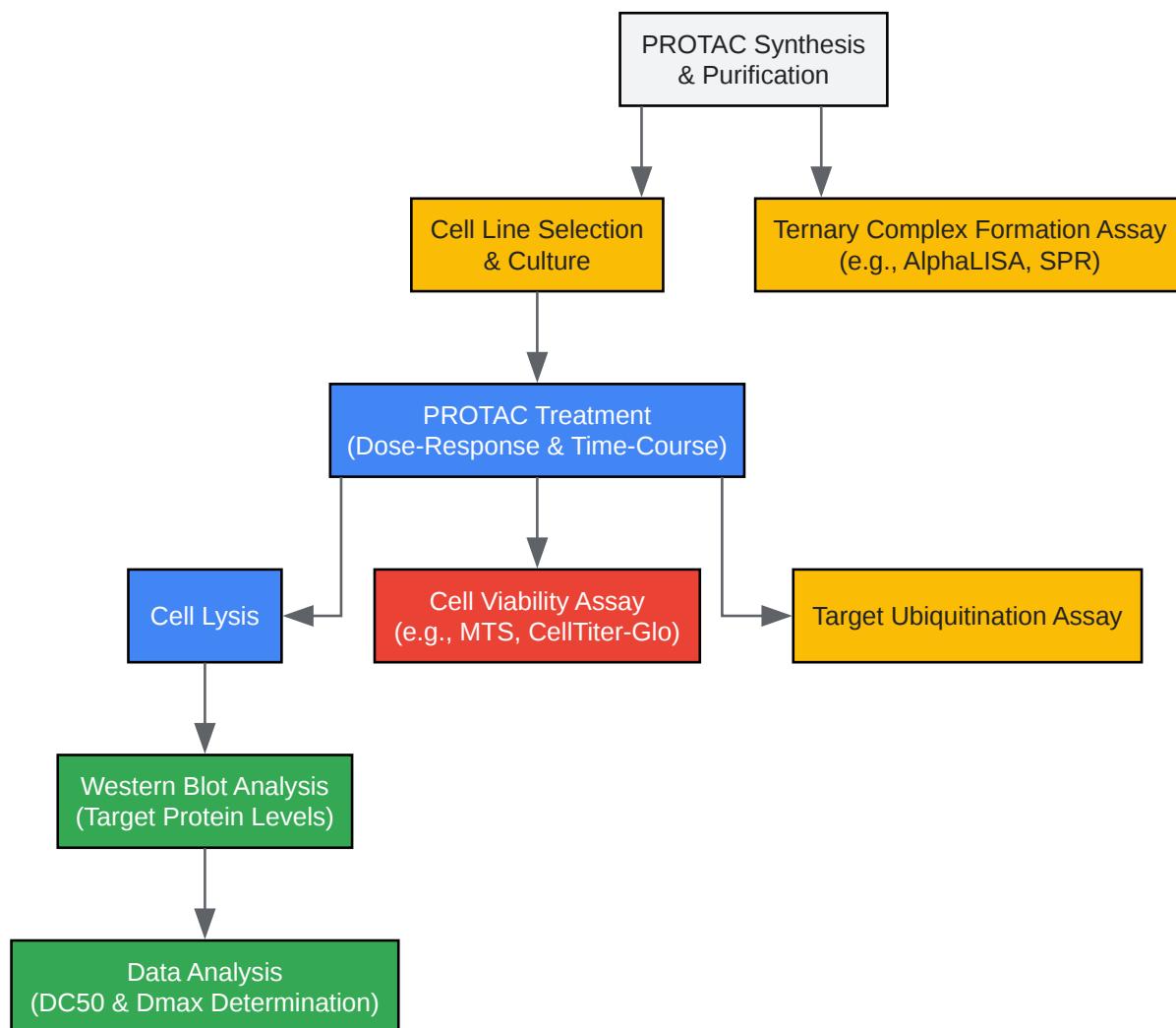
A clear understanding of the linker's properties is essential for the rational design of PROTACs.

Property	Value	Reference
Chemical Formula	C <sub>24</sub> H <sub>51</sub> NO <sub>12</sub>	<a href="#">[1]</a>
Molecular Weight	545.67 g/mol	<a href="#">[1]</a>
CAS Number	1345681-71-1	<a href="#">[1]</a>
Appearance	White to off-white solid	
Solubility	Soluble in water, DMSO, DMF	<a href="#">[2]</a>

## The Ubiquitin-Proteasome System: The Engine of PROTAC-Mediated Degradation

PROTACs function by coopting the cell's own machinery for protein degradation. The following diagram illustrates the key steps of the ubiquitin-proteasome pathway that are harnessed by PROTACs.





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## References

- 1. GitHub - pydot/pydot: Python interface to Graphviz's Dot language [github.com]
- 2. researchgate.net [researchgate.net]

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